4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are recognized for their diverse biological activities and serve as important building blocks for various pharmaceutical and medicinal chemistry research endeavors. [, , , , , ]
This compound falls under the category of heterocycles, specifically within the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities. Its chemical structure is defined by the presence of both pyrazole and pyrimidine rings, making it a significant scaffold in drug discovery.
The synthesis of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves cyclization reactions. A common method includes:
For industrial-scale production, similar synthetic routes may be employed but optimized for efficiency. Techniques such as continuous flow reactors can enhance yield and reduce reaction times. Key parameters include optimizing temperature, pressure, and solvent choice to maximize production efficiency.
The molecular formula of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is .
The molecular structure can be characterized using various spectroscopic techniques:
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can participate in several types of chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves:
In cancer research, this compound can induce apoptosis in cancer cells by disrupting survival signaling pathways and altering gene expression patterns. This mechanism underlines its potential as an anticancer agent.
The applications of 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine span several fields:
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine represents a strategically designed heterocyclic compound with significant implications in targeted cancer therapy. Its core structure integrates a chlorinated pyrazolopyrimidine scaffold linked to a p-tolyl (4-methylphenyl) moiety at the N1 position. This configuration positions it within a broader class of small-molecule kinase inhibitors targeting oncogenic drivers, particularly the epidermal growth factor receptor (EGFR). With a molecular weight of 244.68 g/mol (C₁₂H₉ClN₄), the compound exhibits moderate hydrophobicity (LogP ≈ 2.69), facilitating membrane permeation while retaining solubility for biological interactions [10]. Its boiling point (~335.9°C) and density (1.4 g/cm³) reflect thermal stability suitable for synthetic derivatization . As a key intermediate, it enables rapid generation of analogues for structure-activity relationship (SAR) studies aimed at optimizing anticancer potency and overcoming EGFR resistance mutations.
Pyrazolo[3,4-d]pyrimidines serve as bioisosteric purine analogues, mimicking adenine in ATP-binding pockets of kinases. This molecular mimicry underpins their capacity to competitively inhibit aberrant tyrosine kinase signaling in cancers [2] [5]. Key pharmacophoric features include:
Table 1: Physicochemical and Structural Profile of 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₂H₉ClN₄ | Defines atomic composition and molecular weight (244.68 g/mol) |
logP | 2.69 | Predicts moderate lipophilicity for membrane permeability |
Topological Polar Surface Area | 43.6 Ų | Indicates moderate cellular uptake potential |
Hydrogen Bond Acceptors | 4 | Facilitates interactions with kinase hinge regions |
Rotatable Bonds | 1 | Constrained flexibility, favoring target selectivity |
Aromatic Rings | 2 (pyrazolopyrimidine + phenyl) | Enables π-stacking in hydrophobic kinase pockets |
Data compiled from [10]
Structural optimization of the pyrazolopyrimidine scaffold has yielded analogues with enhanced EGFR inhibition:
Table 2: Anticancer Activity of Key Pyrazolo[3,4-d]pyrimidine Analogues
Compound | Structural Feature | Biological Activity | Mechanistic Insight |
---|---|---|---|
4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | p-Tolyl at N1, Cl at C4 | Intermediate for synthesis of active inhibitors | Serves as synthetic precursor for C4 derivatization |
12b | C4-hydrazone with phenyl tail | IC₅₀ = 0.016 µM (EGFRWT), 0.236 µM (EGFRT790M) | Induces apoptosis via BAX/Bcl-2 ratio ↑ (8.8-fold) |
7d | 4-Fluorophenyl at N1, piperazinyl linker | IC₅₀ = 0.18 µM (EGFR), 0.25 µM (ErbB2) | Caspase-3 activation ↑ (11-fold); G2/M arrest |
8 | Aliphatic amine (ethyl) at C4 | IC₅₀ = 8.21 µM (A549), 19.56 µM (HCT-116) | Moderate cell cycle arrest at S/G2/M phases |
The evolution of EGFR inhibitors progressed through distinct generations, with heterocyclic cores driving innovation:
This trajectory underscores 4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine’s role as a versatile intermediate for next-generation inhibitors addressing evolving EGFR resistance mechanisms.
Table 3: Key Heterocyclic Cores in EGFR Inhibitor Development
Generation | Representative Core | Example Drug/Compound | Limitation | Advancement in Pyrazolo[3,4-d]pyrimidines |
---|---|---|---|---|
1st | Quinazoline | Erlotinib | Susceptible to T790M mutation | Higher mutant selectivity via C4 hydrophobic tails |
2nd | Pyridopyrimidine | Afatinib | Off-target toxicity due to pan-EGFR inhibition | Tunable selectivity with N1-aryl substitutions |
3rd | Pyrimidine | Osimertinib | C797S resistance | Ribose pocket occupancy via spacers (hydrazone) |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3